molecular formula C9H20O4S2 B3395546 Bis(tert-Butylsulfonyl)methane CAS No. 7144-89-0

Bis(tert-Butylsulfonyl)methane

Cat. No.: B3395546
CAS No.: 7144-89-0
M. Wt: 256.4 g/mol
InChI Key: BLPNHXBJNOSJDS-UHFFFAOYSA-N
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Description

Bis(tert-Butylsulfonyl)methane is an organosulfur compound with the chemical formula C9H20O4S2. It is characterized by the presence of two tert-butylsulfonyl groups attached to a central methane carbon. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(tert-Butylsulfonyl)methane can be synthesized through several methods. One common approach involves the reaction of tert-butylsulfinyl chloride with methylene chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(tert-Butylsulfonyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted methanes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of Bis(tert-Butylsulfonyl)methane involves its ability to undergo various chemical transformations. The tert-butylsulfonyl groups can participate in nucleophilic substitution and oxidation-reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tert-Butylsulfonyl)methane is unique due to its stability and the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in selective organic transformations and a useful intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-(tert-butylsulfonylmethylsulfonyl)-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4S2/c1-8(2,3)14(10,11)7-15(12,13)9(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNHXBJNOSJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CS(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286690
Record name Bis(tert-Butylsulfonyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7144-89-0
Record name NSC47038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(tert-Butylsulfonyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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